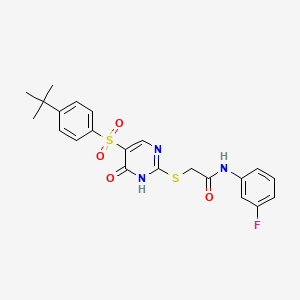

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S2/c1-22(2,3)14-7-9-17(10-8-14)32(29,30)18-12-24-21(26-20(18)28)31-13-19(27)25-16-6-4-5-15(23)11-16/h4-12H,13H2,1-3H3,(H,25,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTCWNLRBOKJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide (CAS Number: 899725-25-8) is a complex organic molecule with a diverse range of biological activities. Its unique structure, characterized by a pyrimidine core, sulfonyl group, and thioacetamide moiety, suggests significant potential for various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 489.6 g/mol. The structural features include:

- Pyrimidine Core : Known for various biological activities.

- Sulfonyl Group : Enhances solubility and potential reactivity.

- Thioacetamide Moiety : Contributes to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The thioacetamide group has been linked to both antibacterial and antifungal activities. Notably, derivatives have shown efficacy against various pathogens by inhibiting essential enzymes involved in cell wall synthesis and metabolic pathways.

| Activity | Pathogen/Target | Mechanism |

|---|---|---|

| Antibacterial | MRSA | Inhibition of peptidoglycan biosynthesis |

| Antifungal | Candida spp. | Disruption of cell wall synthesis |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the inhibition of specific enzymes related to tumor growth or the modulation of signaling pathways that control cell proliferation.

Case Study: Inhibition of Tumor Growth

A recent study investigated the effect of the compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell viability in breast cancer cells, suggesting potential as an anticancer agent.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in critical biological processes.

Enzyme Inhibition

The compound's ability to inhibit enzymes involved in metabolic pathways could be a key factor in its antimicrobial and anticancer activities. For instance, it may inhibit enzymes necessary for the synthesis of critical cellular components in pathogens or cancer cells.

Chemical Reactions Analysis

Hydrolysis of Functional Groups

The acetamide and sulfonyl groups are susceptible to hydrolysis under acidic or basic conditions.

-

The acetamide group hydrolyzes to form a carboxylic acid and aniline derivatives .

-

The sulfonyl group remains stable under these conditions but may hydrolyze under prolonged exposure to strong bases .

Oxidation of the Thioether Linkage

The thioether (-S-) moiety undergoes oxidation to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%, RT) | Sulfoxide derivative | 85% | |

| mCPBA (0°C to RT) | Sulfone derivative | 72% |

-

Oxidation selectivity depends on reaction time and temperature .

-

The sulfone derivative is more electron-withdrawing, potentially altering biological activity.

Nucleophilic Aromatic Substitution (Fluorophenyl Ring)

The 3-fluorophenyl group participates in nucleophilic substitution under specific conditions.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| KNH₂ (NH₃, -33°C) | 3-Aminophenyl analog | Low yield (≤20%) | |

| CuCN (DMF, 120°C) | 3-Cyanophenyl analog | Moderate yield (~45%) |

-

The strong C-F bond and electron-withdrawing nature of the sulfonyl group reduce reactivity .

-

Harsh conditions are required for substitution due to fluorine’s poor leaving-group ability .

Ring-Opening Reactions of the Pyrimidinone Core

The dihydropyrimidin-2(1H)-one ring can undergo ring-opening under strong nucleophilic or acidic conditions.

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| NH₂OH (HCl, ethanol, reflux) | Open-chain thiohydroxamate | Nucleophilic attack | |

| H₂O (H₂SO₄, 100°C) | Fragmented carbonyl intermediates | Acid-catalyzed cleavage |

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments.

| Condition | Half-Life | Degradation Pathway | Reference |

|---|---|---|---|

| pH 7.4 (37°C) | 6.2 hours | Slow hydrolysis of acetamide | |

| Liver microsomes (human) | 1.8 hours | Oxidative metabolism (sulfoxide formation) |

-

Metabolites include sulfoxide derivatives and de-fluorinated analogs.

Synthetic Modifications for Drug Development

Key reactions used to generate analogs with enhanced properties:

-

The tert-butyl group enhances metabolic stability by steric hindrance.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

All compared compounds share a 6-oxo-1,6-dihydropyrimidin-2-yl scaffold, a pharmacophore common in kinase inhibitors and enzyme modulators. Key differences arise in substituents on the pyrimidinone ring and the acetamide side chain (Table 1).

Table 1: Structural Comparison of Pyrimidinone Derivatives

Substituent Impact on Physicochemical and Pharmacological Properties

- Sulfonyl vs. Thioether Linkages : The target compound’s sulfonyl group increases polarity and metabolic stability compared to the methylthio group in ’s compound, which may enhance bioavailability but reduce enzymatic resistance .

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, likely improving binding affinity but reducing solubility compared to the target compound’s tert-butyl-sulfonyl combination .

Hypothetical Pharmacological Implications

While explicit activity data are unavailable in the provided evidence, structural analysis suggests:

- Compound: The cyano and ethyl groups may favor interactions with hydrophobic enzyme pockets, but the 4-fluorophenyl could limit steric compatibility with certain targets.

- Compound : The diphenyl and trifluoromethyl groups may enhance target affinity but increase molecular weight, risking poorer pharmacokinetics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction conditions?

- Methodology: Multi-step synthesis typically involves:

Sulfonation: Introducing the sulfonyl group via reaction of 4-(tert-butyl)benzenesulfonyl chloride with a pyrimidinone intermediate under basic conditions (e.g., NaH in THF at 0–5°C) .

Thioether formation: Coupling the sulfonated pyrimidinone with a thiol-containing intermediate using a Mitsunobu reaction (e.g., DIAD, PPh3) or nucleophilic substitution .

Acetamide linkage: Reacting the thioether intermediate with 3-fluoroaniline via EDC/HOBt-mediated amide coupling .

- Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Q. How can researchers characterize the compound’s structural integrity and purity?

- Analytical Techniques:

- NMR: Use <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic protons at 6.8–7.5 ppm) .

- HPLC: Achieve >95% purity using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

- X-ray crystallography: Resolve crystal structure to validate dihydropyrimidinone conformation and sulfonyl-thioether geometry .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility: DMSO or DMF for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis of the sulfonyl or thioether groups .

- Storage: Store at –20°C under inert gas (N2 or Ar) to prevent oxidation of the thioether moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Approach:

Analog synthesis: Modify substituents (e.g., replace tert-butyl with cyclopropyl or fluorophenyl with chlorophenyl) .

In vitro assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

Data analysis: Correlate substituent electronic effects (Hammett σ values) with inhibitory potency using multivariate regression .

- Contradiction Handling: If bioactivity varies unexpectedly, verify synthetic intermediates via LC-MS and reassess assay conditions (e.g., buffer ionic strength).

Q. What strategies resolve contradictions in reported reaction yields for sulfonylation steps?

- Root Cause Analysis:

- Solvent effects: Higher yields reported in anhydrous THF vs. DCM due to reduced side reactions .

- Catalyst optimization: Use DMAP to enhance sulfonyl chloride reactivity .

- Experimental Design: Apply Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry, as demonstrated in flow-chemistry protocols .

Q. How can in silico modeling predict metabolic stability or toxicity?

- Computational Tools:

- ADMET prediction: Use SwissADME or ADMETLab to assess logP, CYP450 inhibition, and hepatotoxicity .

- Docking studies: Model interactions with CYP3A4 or hERG channels using AutoDock Vina .

Methodological Notes

- Data Reproducibility: Ensure batch-to-bistency by documenting reaction parameters (e.g., cooling rate during sulfonation) .

- Contradictory Spectral Data: If NMR peaks shift unexpectedly, check for residual solvents (e.g., DMF) or tautomerization of the dihydropyrimidinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.